molecular formula C7H10N2O2 B13541042 3-((3-Methylazetidin-3-YL)oxy)isoxazole

3-((3-Methylazetidin-3-YL)oxy)isoxazole

Cat. No.: B13541042
M. Wt: 154.17 g/mol
InChI Key: NBIWGMVDOGDSJN-UHFFFAOYSA-N
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Description

3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is a heterocyclic compound that features both azetidine and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is unique due to the combination of azetidine and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(3-methylazetidin-3-yl)oxy-1,2-oxazole

InChI

InChI=1S/C7H10N2O2/c1-7(4-8-5-7)11-6-2-3-10-9-6/h2-3,8H,4-5H2,1H3

InChI Key

NBIWGMVDOGDSJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OC2=NOC=C2

Origin of Product

United States

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